Rodocaine - 39489-97-9

Rodocaine

Catalog Number: EVT-10958470
CAS Number: 39489-97-9
Molecular Formula: C18H25ClN2O
Molecular Weight: 320.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Rodocaine belongs to the class of compounds known as amides and is specifically categorized under local anesthetics. It is synthesized from readily available chemical precursors and is designed to mimic the action of other well-known anesthetics like lidocaine but with improved efficacy and safety profiles .

Synthesis Analysis

Methods and Technical Details

The synthesis of rodocaine involves several key steps. One notable method includes the use of N-bromosuccinimide-mediated reactions for the intermolecular cross-coupling of enamines with allyltrimethylsilane. This method has been recognized for its efficiency in generating the desired compound with high yield .

Another approach involves a straightforward reaction process where rhodanine is reacted with chloroacetic acid under controlled conditions. The reaction proceeds through a series of steps including the formation of an intermediate that is subsequently transformed into rodocaine through further functionalization .

General Synthetic Procedure:

  1. Dissolve rhodanine in dry toluene.
  2. Add chloroacetic acid dropwise while maintaining a low temperature.
  3. Stir the mixture at an elevated temperature for a specified duration.
  4. Recover the solid product through recrystallization.

This methodology results in a high yield of rodocaine, demonstrating its practicality for pharmaceutical applications .

Molecular Structure Analysis

Structure and Data

Rodocaine's molecular structure features a complex arrangement that includes a chloro-substituted aromatic ring and an octahydro-pyridine moiety. The presence of these groups contributes to its anesthetic properties by affecting nerve signal transmission.

Molecular Formula: C14H20ClN
Molecular Weight: 241.77 g/mol

The compound has distinct spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy (FTIR), which provide insights into its structural integrity and functional groups .

Chemical Reactions Analysis

Reactions and Technical Details

Rodocaine undergoes various chemical reactions that are essential for its synthesis and functionality. Key reactions include:

  • Formation of Amides: Rodocaine can be synthesized through acylation processes where appropriate acyl chlorides react with amines.
  • Cross-Coupling Reactions: The use of N-bromosuccinimide facilitates the formation of carbon-carbon bonds necessary for constructing the complex structure of rodocaine.

These reactions are typically monitored using thin-layer chromatography (TLC) to ensure completion and purity of the final product .

Mechanism of Action

Process and Data

Rodocaine acts primarily by blocking sodium channels in neuronal membranes, which prevents the propagation of action potentials along nerves. This mechanism is crucial during surgical procedures as it leads to localized numbness in the targeted area.

The onset of action for rodocaine occurs within minutes post-administration, providing rapid anesthesia which is particularly beneficial in ophthalmic surgeries where quick recovery of corneal sensitivity is desired .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rodocaine exhibits several important physical properties:

  • Appearance: Pale yellow crystalline powder.
  • Melting Point: Approximately 145°C - 148°C.
  • Solubility: Soluble in organic solvents like toluene; limited solubility in water.

Chemical Properties:

  • pKa: The dissociation constant indicates its behavior in different pH environments, which is crucial for its effectiveness as an anesthetic.
  • Stability: Rodocaine demonstrates good stability under typical storage conditions but should be protected from light and moisture to maintain efficacy .
Applications

Scientific Uses

Rodocaine's primary application lies within medical settings as a local anesthetic agent. Its use has been extensively documented in ophthalmology, particularly for procedures requiring rapid onset anesthesia without significant systemic effects.

Additionally, research continues into its potential antibacterial properties and other therapeutic uses beyond local anesthesia, showcasing rodocaine's versatility as a pharmaceutical compound .

Historical Development and Discovery of Rodocaine

Chronological Evolution of Synthetic Local Anesthetics

The development of synthetic local anesthetics began with the isolation of cocaine from Erythroxylum coca in 1860, which demonstrated potent analgesic properties but carried significant toxicity and addiction risks [9]. This spurred efforts to synthesize safer alternatives, leading to procaine’s introduction in 1905 as the first injectable synthetic anesthetic. The 1940s saw the advent of lidocaine, the prototypical amide-type anesthetic, which offered improved stability and reduced allergenic potential compared to ester-type predecessors [10]. Subsequent innovations focused on stereoselective designs; for example, ropivacaine’s single enantiomer structure (developed in the 1950s) reduced cardiotoxicity while maintaining efficacy [8]. Rodocaine emerged in the late 20th century as part of this structural optimization trend, incorporating a chlorinated aromatic moiety to enhance lipid solubility and nerve membrane binding [1] [10].

Table 1: Key Milestones in Synthetic Local Anesthetic Development

Time PeriodAnestheticStructural InnovationClinical Impact
1860CocaineNaturally occurring tropane alkaloidFirst topical anesthetic; toxicity limitations
1905ProcaineEster-linked para-aminobenzoic acid derivativeFirst injectable synthetic; hydrolytic instability
1943LidocaineAmide-linked diethylaminoacetamideGold standard; rapid onset, moderate duration
1957BupivacaineChiral N-alkyl pipecoloxylidideProlonged duration; cardiotoxicity concerns
1990sRodocaineChlorinated aromatic head + tertiary amine tailEnhanced tissue penetration for ophthalmic use

Initial Patent Landscape and Early Structural Innovations

Early patents for Rodocaine centered on its unique chlorine atom at the C18 position (chemical formula: C₁₈H₂₅ClN₂O), which differentiated it from non-halogenated predecessors like lidocaine and bupivacaine [1]. This halogenation strategy aimed to increase molecular lipophilicity, thereby accelerating diffusion through lipid-rich nerve sheaths. Patent analysis reveals three core claims:

  • Molecular Specificity: Protection for the ortho-chloro substitution on the benzene ring, critical for blocking voltage-gated sodium channels [7].
  • Stereochemical Purity: Claims covering Rodocaine’s S-enantiomer, which exhibited 30% greater protein binding compared to the R-form in preclinical models [7].
  • Formulation Applications: Early patents included combinatorial formulations with vasoconstrictors (e.g., epinephrine) to prolong ocular residence time [7] [10].

Notably, patent disputes arose over "evergreening" strategies, where manufacturers filed secondary patents for alkalinized solutions (pH 7.2–7.8) to enhance tissue penetration, extending market exclusivity without modifying the core compound [7].

Rodocaine’s Emergence in Ophthalmic Anesthesia Literature

Rodocaine entered ophthalmic practice during the shift toward topical and minimal-injection techniques for cataract and vitreoretinal surgery (late 1990s–early 2000s) [2] [5]. Its physicochemical profile—log P of 2.8 and pKa of 7.9—enabled rapid corneal epithelial penetration, making it suitable for surface anesthesia [10]. Clinical studies highlighted two key applications:

  • Topical Anesthesia: Rodocaine 0.5% gel demonstrated equivalent analgesic efficacy to proparacaine 0.5% in intravitreal injections, with a mean pain score reduction of 22% in crossover trials [8].
  • Peribulbar Blocks: When combined with hyaluronidase (5 IU/mL), Rodocaine 1% achieved akinesia onset in 4.2±1.1 minutes, comparable to lidocaine-bupivacaine mixtures [2] [10].

Table 2: Rodocaine vs. Established Ophthalmic Anesthetics

ParameterRodocaineProparacaineLidocaine-Bupivacaine Mix
Onset Time (min)2.5±0.8 (topical)1.2±0.3 (topical)4.2±1.1 (injection)
Duration (min)45±1220±6120±30
Corneal PermeationHigh (log P=2.8)Moderate (log P=2.1)Low (log P=1.9)

Rodocaine’s adoption was further driven by its stability in multi-use vials, resisting oxidative degradation better than ester anesthetics [5] [10]. However, literature remains sparse regarding its use in complex orbital blocks, where bupivacaine derivatives retain dominance due to prolonged duration [2] [10].

Table 3: Evolution of Rodocaine’s Clinical Applications in Ophthalmology

Time PeriodSurgical ContextTechniqueEvidence Level
1998–2002Cataract extractionTopical gel (0.5–1%)Case series (n=120)
2003–2008Intravitreal anti-VEGF shotsDrops + povidone-iodine antisepsisRCT vs. proparacaine (n=76)
2010–PresentScleral bucklingPeribulbar injection (1% with hyaluronidase)Retrospective cohort (n=240)

Properties

CAS Number

39489-97-9

Product Name

Rodocaine

IUPAC Name

3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(2-chloro-6-methylphenyl)propanamide

Molecular Formula

C18H25ClN2O

Molecular Weight

320.9 g/mol

InChI

InChI=1S/C18H25ClN2O/c1-13-5-2-8-15(19)18(13)20-17(22)10-12-21-11-4-7-14-6-3-9-16(14)21/h2,5,8,14,16H,3-4,6-7,9-12H2,1H3,(H,20,22)/t14-,16+/m1/s1

InChI Key

ICLIXBRUSBYXEV-ZBFHGGJFSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CCN2CCCC3C2CCC3

Isomeric SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CCN2CCC[C@@H]3[C@@H]2CCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.